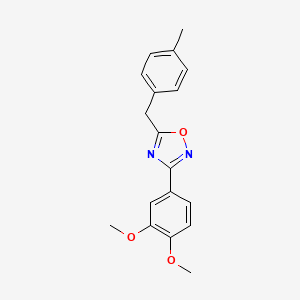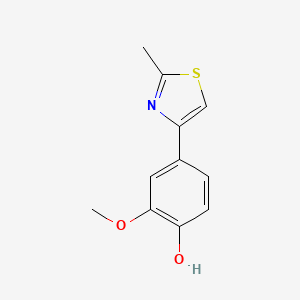
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole, also known as DMBO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBO belongs to the oxadiazole family, which is a class of compounds known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various tissues, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity, which allows for the study of specific biological pathways. It also has low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water and other solvents can make it difficult to use in certain experiments. Additionally, the high cost of synthesis may limit its use in some labs.
Future Directions
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of new synthesis methods to improve the yield and cost-effectiveness of this compound. Additionally, the study of this compound in combination with other compounds may provide new insights into its therapeutic potential.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl isocyanate in the presence of triethylamine, followed by cyclization with phosphorus oxychloride. The yield of this compound using these methods ranges from 40% to 80%.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-microbial activity against various bacteria and fungi.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-13(7-5-12)10-17-19-18(20-23-17)14-8-9-15(21-2)16(11-14)22-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWSMDHVQTDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)